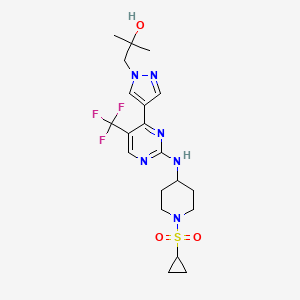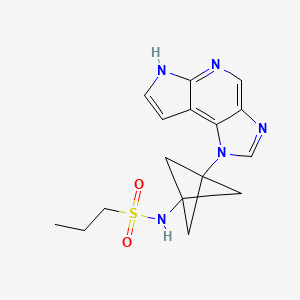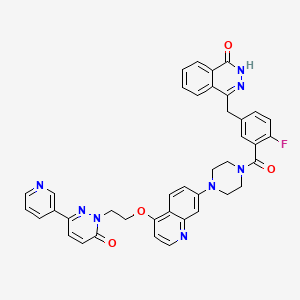
PARP1/c-Met-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PARP1/c-Met-IN-1 is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and c-Met, a receptor tyrosine kinase. This compound has shown promise in overcoming resistance to PARP1 inhibitors in cancer treatment, particularly in tumors with c-Met amplification .
Métodos De Preparación
The synthesis of PARP1/c-Met-IN-1 involves the rational design and synthesis of quinoline derivatives. The process starts with the selection of PARP1 inhibitor Olaparib and c-Met inhibitor compound 1 as lead compounds. Through a series of chemical reactions, including nucleophilic substitution and cyclization, a series of quinoline derivatives are synthesized. The final compound, this compound, is obtained after purification and characterization .
Análisis De Reacciones Químicas
PARP1/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
PARP1/c-Met-IN-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving DNA repair and receptor tyrosine kinases.
Biology: It is used to study the biological processes involving PARP1 and c-Met, including DNA repair, cell proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers with c-Met amplification and resistance to PARP1 inhibitors.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment.
Mecanismo De Acción
PARP1/c-Met-IN-1 exerts its effects by inhibiting both PARP1 and c-Met. PARP1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. c-Met is a receptor tyrosine kinase that promotes cell proliferation and survival. Inhibition of c-Met leads to reduced cell proliferation and increased apoptosis. The dual inhibition of PARP1 and c-Met results in a synergistic effect, enhancing the efficacy of cancer treatment .
Comparación Con Compuestos Similares
PARP1/c-Met-IN-1 is unique in its dual inhibition of both PARP1 and c-Met. Similar compounds include:
Olaparib: A PARP1 inhibitor used in the treatment of BRCA-mutated cancers.
Crizotinib: A c-Met inhibitor used in the treatment of non-small cell lung cancer.
Rucaparib: Another PARP1 inhibitor with applications in ovarian cancer
This compound stands out due to its ability to overcome resistance to PARP1 inhibitors in tumors with c-Met amplification, making it a promising candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C40H33FN8O4 |
|---|---|
Peso molecular |
708.7 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51) |
Clave InChI |
QJKRRPUDVWORKT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


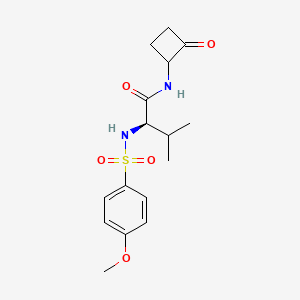
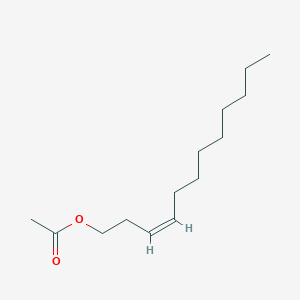
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
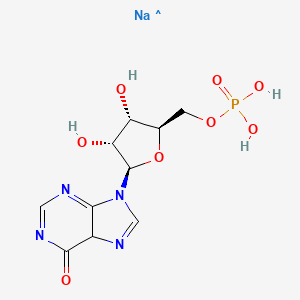

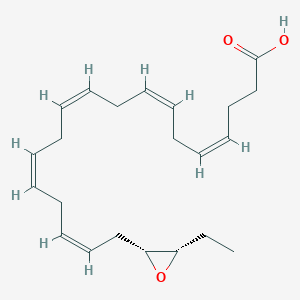
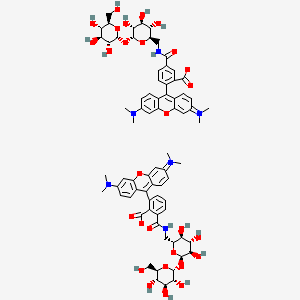
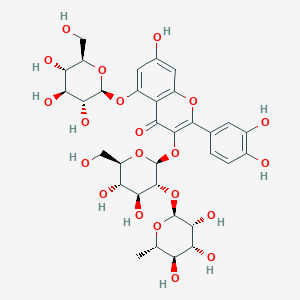
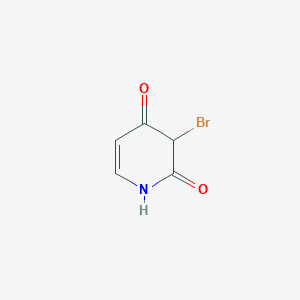
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)

